2-(4-Fluorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c1-20-13-5-3-2-4-12(13)15-18-17-14(19-15)10-6-8-11(16)9-7-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRBSSOHCXDSMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole typically involves several steps. One common synthetic route is the reaction of 4-fluorobenzohydrazide with 2-(methylsulfanyl)benzoyl chloride in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
2-(4-Fluorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: : Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: : Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: : Various nucleophiles and electrophiles under different conditions.
The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing promising results. For instance:
- A study highlighted that 1,3,4-oxadiazole derivatives demonstrated broad-spectrum antimicrobial activity against pathogens such as Escherichia coli and Candida albicans .
- The lipophilicity of the 2-(4-fluorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole enhances its ability to penetrate microbial membranes, increasing its efficacy .
Anticancer Potential
The anticancer properties of this compound have been explored in several studies:
- A recent investigation evaluated the compound's effects on human cancer cell lines, including HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast cancer). The results indicated that the compound inhibited cell proliferation effectively while showing low toxicity in preliminary toxicological assessments .
- Mechanistically, oxadiazoles may inhibit critical enzymes involved in cancer cell proliferation such as telomerase and topoisomerase .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has also been documented:
- Studies suggest that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators . This makes them candidates for treating inflammatory diseases.
Case Studies
Mechanism of Action
The mechanism by which 2-(4-Fluorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structure-Activity Trends :
Substituent Effects on Physicochemical Properties
- Melting Points : Derivatives with methoxybenzyl groups (e.g., 5l) have lower melting points (84% yield, brown thick substance) compared to dihydrobenzodioxinyl analogs (5k: m.p. 198–200°C), indicating substituent-dependent crystallinity .
Biological Activity
2-(4-Fluorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole (CAS No. 339014-14-1) is a compound that has garnered attention due to its potential biological activities. This oxadiazole derivative combines a fluorinated phenyl group and a methylsulfanyl group, which may enhance its pharmacological properties. The following sections explore its synthesis, biological activity, and potential applications based on various research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzohydrazide with 2-(methylsulfanyl)benzoyl chloride in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is generally carried out in organic solvents such as dichloromethane at room temperature. This synthetic route is crucial as it influences the purity and yield of the compound, which are essential for subsequent biological evaluations.
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. A study on related compounds showed that several oxadiazoles demonstrated potent activity against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa as well as antifungal activity against Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, suggesting high efficacy .
Antitumor Activity
The antitumor potential of oxadiazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in vitro against human cancer cell lines such as HCT-116 and PC-3. For instance, specific derivatives exhibited IC50 values in the micromolar range, indicating their ability to inhibit cancer cell proliferation effectively .
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve interaction with specific receptors or enzymes that play critical roles in cellular signaling pathways. The presence of electronegative fluorine and sulfur groups enhances its binding affinity and metabolic stability, making it a candidate for further drug development .
Comparative Analysis of Biological Activity
To better understand the biological activity of this compound compared to other oxadiazole derivatives, the following table summarizes key findings from various studies:
| Compound | Antimicrobial Activity | Antitumor Activity | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|---|
| This compound | Significant against E. coli | Moderate against PC-3 | TBD | TBD |
| Compound A (related oxadiazole) | Effective against P. aeruginosa | High potency against HCT-116 | 12.5 | 8.0 |
| Compound B (related oxadiazole) | Effective against C. albicans | Low potency against SNB-19 | 15.0 | 10.5 |
Case Studies
Several case studies have highlighted the effectiveness of oxadiazoles in clinical applications:
- Antibacterial Efficacy : A study involving a series of synthesized oxadiazoles demonstrated significant antibacterial activity with low MIC values against common pathogens.
- Anticancer Research : In vitro studies showed that certain oxadiazoles could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Q & A
Q. Purity Assurance :
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity.
- Mass Spectrometry : High-Resolution Mass Spectrometry (HRMS) validates molecular weight.
- Chromatography : HPLC or TLC monitors reaction progress and purity (≥95%) .
What in vitro and in vivo biological activities have been reported for this compound?
Basic Research Question
Methodological Answer:
Anti-inflammatory Activity :
Q. Antibacterial Activity :
Q. Safety Profile :
- Ulcerogenicity : Cyclized derivatives exhibit low ulcerogenic indices (0.58–0.83 vs. 2.67 for indomethacin) in gastric mucosa studies .
How do structural modifications at the 2- and 5-positions influence antibacterial efficacy?
Advanced Research Question
Methodological Answer:
Substituent Effects :
- 2-Position : Phenoxymethyl groups enhance activity due to sp³-hybridized methylene, improving target binding. For example, 2-(4-fluorophenoxymethyl) derivatives show MICs of 0.45 µg/mL against X. oryzae, outperforming benzyl or phenyl analogs .
- 5-Position : Electron-withdrawing groups (e.g., -Cl, -F) increase electrophilicity, enhancing interactions with bacterial enzymes.
Q. Activity Trends :
| Substituent (2-Position) | Antibacterial Activity (MIC, µg/mL) |
|---|---|
| Phenoxymethyl | 0.45 (X. oryzae) |
| Benzyl | 1.67 (R. solanacearum) |
| Phenyl | >2.0 |
Q. Experimental Design :
- Systematic Substitution : Synthesize analogs with varying substituents.
- QSAR Modeling : Use CoMSIA 3D-QSAR to predict hydrogen-bond interactions and steric effects .
What computational approaches elucidate the compound’s mechanism of action against cancer targets?
Advanced Research Question
Methodological Answer:
Molecular Docking :
- Targets : PARP-1 (Poly-ADP-ribose polymerase) and EGFR (Epidermal Growth Factor Receptor).
- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
- Key Interactions :
- Fluorophenyl group forms π-π stacking with PARP-1’s Tyr906.
- Oxadiazole core hydrogen-bonds to catalytic residues .
Q. Dynamic Simulations :
- MD Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100 ns trajectories.
- Binding Free Energy : MM-PBSA calculations validate docking predictions .
How can researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
Methodological Answer:
Sources of Contradictions :
Q. Resolution Strategies :
Standardized Protocols : Use CLSI guidelines for MIC assays.
Meta-Analysis : Compare substituent trends (e.g., 3,4-dimethoxyphenyl enhances anti-inflammatory activity by 23% vs. 4-chlorophenyl) .
Crystallography : Resolve binding modes via X-ray structures of target-ligand complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
